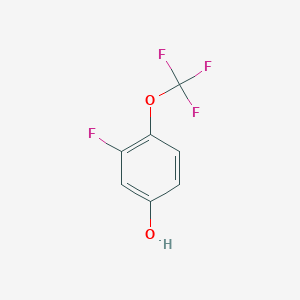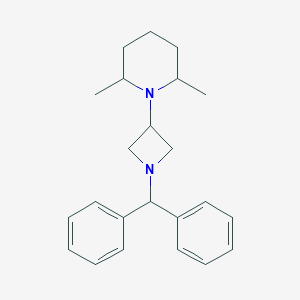
1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine, also known as DPA, is a chemical compound that has been studied extensively in the field of neuroscience. This compound has been found to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In
Mécanisme D'action
1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine acts as a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neurotransmitter release and calcium signaling. By blocking the sigma-1 receptor, this compound can modulate the activity of various neurotransmitter systems, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in animal models. These effects include the modulation of neurotransmitter release, the reduction of oxidative stress, and the improvement of mitochondrial function. Additionally, this compound has been found to increase the expression of various neurotrophic factors, which are proteins that promote the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine in lab experiments is its selectivity for the sigma-1 receptor, which allows for the specific modulation of this receptor without affecting other receptor systems. However, the synthesis method for this compound is challenging, and the compound is relatively unstable, making it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on 1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine. One area of focus is the development of more efficient synthesis methods for this compound, which would make it more accessible for research purposes. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various neurological disorders, including depression, anxiety, and addiction. Finally, research is needed to better understand the molecular mechanisms underlying the effects of this compound on the sigma-1 receptor and other cellular processes.
Applications De Recherche Scientifique
1-(Diphenylmethyl)-3-(2,6-dimethylpiperidinyl)azetidine has been extensively studied in the field of neuroscience due to its potential therapeutic applications. Research has shown that this compound can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to have antipsychotic effects in animal models of schizophrenia.
Propriétés
Numéro CAS |
178312-55-5 |
|---|---|
Formule moléculaire |
C23H30N2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
1-(1-benzhydrylazetidin-3-yl)-2,6-dimethylpiperidine |
InChI |
InChI=1S/C23H30N2/c1-18-10-9-11-19(2)25(18)22-16-24(17-22)23(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h3-8,12-15,18-19,22-23H,9-11,16-17H2,1-2H3 |
Clé InChI |
YSDYOQPAFHYREM-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
SMILES canonique |
CC1CCCC(N1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Synonymes |
1-(DIPHENYLMETHYL)-3-(2,6-DIMETHYLPIPERIDINYL)AZETIDINE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




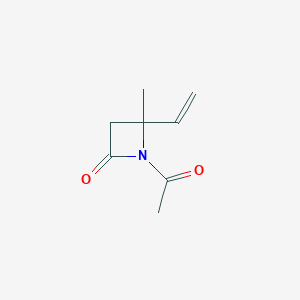
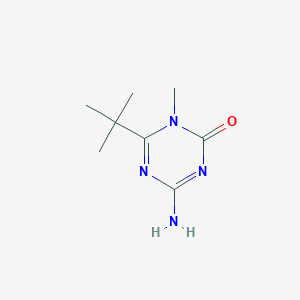
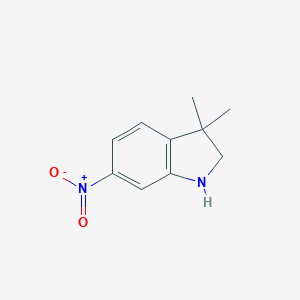


![2-Butylbenzo[d]thiazol-7-ol](/img/structure/B71295.png)

![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)
